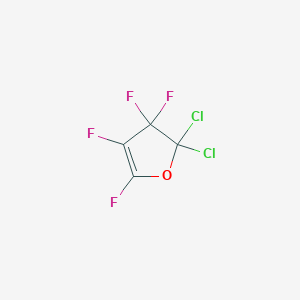
Thiophene, 2-formyl-2,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2-formyl-2,3-dihydro- is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-formyl-2,3-dihydrothiophene, often involves heterocyclization reactions. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Thiophene, 2-formyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group into a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid.
Reduction: 2-Hydroxymethyl-2,3-dihydrothiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Applications De Recherche Scientifique
Thiophene, 2-formyl-2,3-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of thiophene, 2-formyl-2,3-dihydro- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These interactions can affect biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, which lacks the formyl group.
2-Formylthiophene: Similar to 2-formyl-2,3-dihydrothiophene but without the dihydro modification.
2,3-Dihydrothiophene: Lacks the formyl group but has the dihydro modification.
Uniqueness
Thiophene, 2-formyl-2,3-dihydro- is unique due to the presence of both the formyl group and the dihydro modification. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
290354-70-0 |
|---|---|
Formule moléculaire |
C5H6OS |
Poids moléculaire |
114.17 g/mol |
Nom IUPAC |
2,3-dihydrothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1,3-5H,2H2 |
Clé InChI |
QWTALAUIEVWIGR-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)



![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)

![N-[(2S)-5-[(Diaminomethylidene)amino]-2-(D-phenylalanylamino)-2-(piperidine-1-carbonyl)pentanoyl]-L-serine](/img/structure/B15166779.png)
![[(4-Methylphenoxy)(tosylimino)methyl] azide](/img/structure/B15166789.png)
![Phenol, 2-[(4S,5S)-1,3-dimethyl-4,5-diphenyl-2-imidazolidinyl]-](/img/structure/B15166796.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
